molecular formula C16H15FO2 B2893637 2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid CAS No. 1181397-25-0

2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid

Cat. No.: B2893637
CAS No.: 1181397-25-0
M. Wt: 258.292
InChI Key: OMNIFDLOYJSTJZ-UHFFFAOYSA-N
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Description

2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, catalysts, and solvents is optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The aromatic rings can undergo reduction reactions to form partially or fully hydrogenated products.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (RNH₂) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylate salts (e.g., sodium carboxylate).

    Reduction: Hydrogenated aromatic compounds.

    Substitution: Substituted aromatic compounds with different functional groups.

Scientific Research Applications

2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid is unique due to the presence of both a fluorophenyl and a phenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

2-[4-(2-fluorophenyl)phenyl]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-16(2,15(18)19)12-9-7-11(8-10-12)13-5-3-4-6-14(13)17/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNIFDLOYJSTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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